The synthesis of AZP-531 involves the use of solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into the desired peptide structure. This method facilitates the incorporation of specific modifications that enhance the stability and pharmacokinetic properties of the compound compared to unacylated ghrelin . The synthesis typically employs protected amino acids that are sequentially coupled on a solid support, followed by deprotection steps to yield the final product. Analytical techniques such as liquid chromatography-mass spectrometry are utilized to confirm the identity and purity of AZP-531 during the synthesis process .
AZP-531 is characterized by its unique amino acid sequence, which is derived from unacylated ghrelin but modified to enhance its biological activity. The molecular structure of AZP-531 consists of a linear chain of amino acids with specific substitutions that improve its stability and receptor binding properties. The compound's molecular formula is C_24H_34N_6O_5S, with a molecular weight of approximately 486.7 g/mol . Structural studies indicate that AZP-531 maintains a conformation similar to that of unacylated ghrelin, allowing it to interact effectively with its target receptors.
AZP-531 undergoes various chemical reactions that are critical for its biological activity. These include receptor binding interactions with G protein-coupled receptors associated with ghrelin signaling pathways. Upon binding to these receptors, AZP-531 initiates intracellular signaling cascades that lead to physiological effects such as appetite regulation and metabolic modulation . Additionally, AZP-531 has been shown to inhibit certain apoptotic pathways in cardiac tissues, indicating its potential protective effects against myocardial injury during reperfusion .
The mechanism of action of AZP-531 involves its interaction with G protein-coupled receptors, particularly those linked to ghrelin signaling. Unlike acylated ghrelin, which activates the growth hormone secretagogue receptor type 1a (GHSR1a), AZP-531 primarily activates Gαi protein pathways, leading to the inhibition of mitogen-activated protein kinase (MAPK) signaling. This action results in reduced cell proliferation and increased apoptosis in certain cancer cell lines, suggesting potential applications in oncology . Furthermore, AZP-531's ability to modulate glucose metabolism contributes to its therapeutic effects in metabolic disorders .
AZP-531 exhibits several notable physical and chemical properties:
These properties are critical for its effectiveness as a therapeutic agent, influencing both its delivery methods and dosing regimens.
AZP-531 has shown promise in several scientific applications:
Metabolic disorders like type 2 diabetes (T2D) and rare genetic conditions such as Prader-Willi Syndrome (PWS) present significant therapeutic challenges. In T2D, despite numerous drug classes, achieving sustained glycemic control without weight gain or hypoglycemia remains elusive. Approximately 30% of T2D patients fail to meet glycemic targets with existing therapies, highlighting a critical gap in insulin-sensitizing treatments [5] [10]. PWS, affecting 1 in 15,000–30,000 individuals, is characterized by insatiable hyperphagia (pathological hunger) leading to morbid obesity and metabolic complications. Hyperphagia profoundly impairs socialization, occupational function, and quality of life while increasing mortality risk. No approved pharmacological treatments specifically target hyperphagia or correct the underlying hormonal imbalances in PWS [2] [3] [6].
Table 1: Key Unmet Needs in Target Disorders
Disorder | Core Pathological Feature | Therapeutic Limitation | Clinical Consequence |
---|---|---|---|
Type 2 Diabetes | Insulin resistance | Limited insulin-sensitizing options; weight gain with some therapies | Inadequate glycemic control; cardiovascular risk |
Prader-Willi Syndrome | Hyperphagia; elevated acylated ghrelin | No approved hyperphagia-specific treatments | Morbid obesity; metabolic complications; reduced QoL |
The ghrelin system, comprising acylated (AG) and unacylated ghrelin (UAG), is a master regulator of appetite and metabolism. AG binds the growth hormone secretagogue receptor (GHSR-1a), stimulating appetite, promoting fat deposition, and inducing insulin resistance. Conversely, UAG lacks GHSR-1a binding but counteracts AG’s effects through undefined receptors, enhancing insulin sensitivity and reducing food intake [1] [3] [10].
PWS exhibits a distinctive ghrelin dysregulation: elevated AG levels alongside relatively deficient UAG. This imbalance emerges during hyperphagia development and correlates with hunger severity. AG elevation is hypothesized to drive hyperphagia and metabolic dysfunction in PWS [2] [3] [6]. In obesity and T2D, AG/UAG ratios are often skewed, contributing to insulin resistance and weight dysregulation. Crucially, both AG and UAG share cytoprotective effects (e.g., reducing oxidative stress in pancreatic β-cells and cardiomyocytes), suggesting UAG-based therapies could offer metabolic benefits without compromising tissue protection [2] [10].
Native UAG’s therapeutic potential is limited by poor pharmacokinetic properties: rapid enzymatic degradation in plasma (half-life < 30 minutes) and short circulating duration. AZP-531 (livoletide) is a first-in-class, 8-amino acid cyclic peptide analog engineered to overcome these limitations while preserving UAG’s pharmacological profile [1] [2] [7].
Molecular Optimization Strategies:
Key Pharmacological Advantages Over Native UAG:
Table 2: AZP-531 vs. Native Unacylated Ghrelin and Competing Approaches
Property | Native UAG | AZP-531 | GHSR Antagonists | GOAT Inhibitors |
---|---|---|---|---|
Molecular Stability | Low (rapidly degraded) | High (stable in plasma 24h) | N/A (small molecules) | Variable (early stage) |
Half-Life | Minutes | 2–3 hours | Hours | Undefined |
Mechanism | Functional AG inhibition | Functional AG inhibition | AG receptor blockade | Blocks AG production |
Cytoprotection | Preserved | Preserved | Likely lost | Likely lost |
Clinical Proof-of-Concept | None | Phase II in PWS/T2D | Limited efficacy data | Preclinical only |
AZP-531 emerged from a deliberate strategy to harness UAG’s beneficial actions while eliminating pharmacokinetic weaknesses. Its design specifically targets conditions with AG/UAG imbalance, such as PWS and insulin-resistant states, offering a physiologically grounded approach to modulate appetite and metabolism [2] [6] [10]. Preclinical studies confirmed AZP-531 prevents high-fat-diet-induced weight gain, inflammation, and hyperglycemia in mice, while human Phase I trials demonstrated insulin-sensitizing effects and weight reduction – confirming successful translation of its design rationale [1] [5] [10].
Conclusion:AZP-531 represents a rationally engineered solution to core limitations of native UAG and existing ghrelin-targeting strategies. Its development addresses profound unmet needs in complex metabolic and genetic disorders by targeting fundamental ghrelin pathway dysregulation, offering potential for disease-modifying effects beyond symptomatic control.
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9